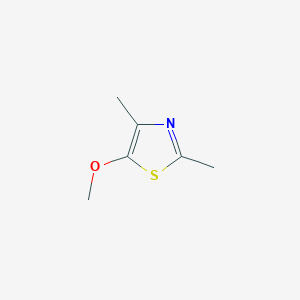

5-Methoxy-2,4-dimethyl-1,3-thiazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

146604-84-4 |

|---|---|

Fórmula molecular |

C6H9NOS |

Peso molecular |

143.21 g/mol |

Nombre IUPAC |

5-methoxy-2,4-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NOS/c1-4-6(8-3)9-5(2)7-4/h1-3H3 |

Clave InChI |

JGNUNWXQPBDFMP-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C)OC |

SMILES canónico |

CC1=C(SC(=N1)C)OC |

Sinónimos |

Thiazole, 5-methoxy-2,4-dimethyl- |

Origen del producto |

United States |

Foundational & Exploratory

5-Methoxy-2,4-dimethyl-1,3-thiazole chemical structure and properties

5-Methoxy-2,4-dimethyl-1,3-thiazole: Structural Analysis, Synthesis, and Functional Properties

Executive Summary this compound (CAS 146604-84-4) is a specialized heterocyclic compound primarily utilized in the flavor and fragrance industry for its potent organoleptic properties. Characterized by a "Buchu leaf" and savory "beef liver" profile, it serves as a critical high-impact aroma chemical.[1] This guide provides a technical breakdown of its structural dynamics, synthetic pathways, and industrial applications, serving as a reference for medicinal chemists and flavor scientists.

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature and Identification

-

IUPAC Name: this compound[2]

-

CAS Registry Number: 146604-84-4

-

Molecular Formula: C₆H₉NOS

-

Molecular Weight: 143.21 g/mol

-

SMILES: COc1c(C)nc(C)s1

1.2 Electronic Structure & Aromaticity The thiazole ring is a planar, five-membered heteroaromatic system. In this specific isomer:

-

Electron Density: The methoxy group (-OCH₃) at position 5 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the ring compared to the parent thiazole.

-

Site Reactivity: The 5-position is typically the site of electrophilic attack in thiazoles; however, being occupied by a methoxy group blocks this position and directs further electrophilic substitution (if forced) to the nitrogen (quaternization) or promotes ring opening under oxidative stress.

-

Basicity: The methyl groups at positions 2 and 4 exert a weak inductive effect (+I), slightly increasing the basicity of the nitrogen atom (

of conjugate acid predicted > 2.5).

1.3 Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Basis |

| Physical State | Colorless to pale yellow liquid | Standard Thiazoles |

| Boiling Point | ~180–185°C (Predicted) | Derived from 2,4-dimethylthiazole ( |

| LogP | 1.85 ± 0.3 | Calculated (Crippen) |

| Water Solubility | Low (Sparingly soluble) | Lipophilic character |

| Odor Threshold | < 1 ppm | High potency aroma chemical |

| Flash Point | ~65–70°C (Predicted) | Est. from molecular weight |

Part 2: Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this compound. The Cyclodehydration Route is preferred for industrial scalability, while the Nucleophilic Substitution Route is often used in laboratory settings to derivatize the scaffold.

Route A: Cyclodehydration of N-Acetylalanine Methyl Ester (Industrial)

This method, highlighted in patent literature (e.g., USRE29843E), utilizes the Gabriel-type cyclization principle using phosphorus pentasulfide (

-

Precursor: N-acetylalanine methyl ester.[1]

-

Reagent: Phosphorus pentasulfide (

).[3] -

Mechanism: The carbonyl oxygens of both the amide and the ester are thionated. The resulting intermediate undergoes cyclization with the elimination of

(or equivalent) to form the thiazole ring.

Route B: Nucleophilic Aromatic Substitution ( )

This route involves the displacement of a halogen at the 5-position. While 5-halothiazoles are generally resistant to nucleophilic attack, the reaction is facilitated by strong nucleophiles like methoxide in a polar aprotic solvent.

-

Precursor: 5-Bromo-2,4-dimethylthiazole.

-

Reagent: Sodium Methoxide (

) in Methanol/DMF. -

Conditions: Reflux (60–80°C), 4–12 hours.

-

Yield: Moderate (competed by dehalogenation).

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways for this compound. Route A is the preferred industrial method for atom economy.

Part 3: Applications & Sensory Profile[7]

3.1 Organoleptic Profile This compound is a "high-impact" flavor molecule. Its sensory detection threshold is extremely low, requiring precise dilution during formulation.

-

Primary Notes: Sulfurous, nutty, roasted.[4]

-

Specific Nuances: "Buchu leaf" (blackcurrant-like, minty-camphoraceous), cooked beef liver, savory meat broth.

-

Flavor Function: It acts as a potentiator for savory profiles, adding depth to meat substitutes, soups, and hydrolyzed vegetable protein (HVP) formulations.

3.2 Pharmaceutical Relevance While primarily a flavorant, the 2,4-dimethyl-5-methoxy scaffold serves as a valuable intermediate in medicinal chemistry:

-

Bioisosterism: The thiazole ring is a bioisostere for pyridine and oxazole rings in kinase inhibitors.

-

Metabolic Stability: The 5-methoxy group blocks metabolic oxidation at the C5 position, potentially extending the half-life of drug candidates containing this core.

Part 4: Safety & Handling Protocols

4.1 Toxicology Overview

-

Acute Toxicity: Harmful if swallowed (Category 4).[5] Thiazoles can inhibit certain cytochrome P450 enzymes.

-

Skin/Eye: Irritant.[5] The methoxy substituent may increase lipophilicity, enhancing skin absorption.

4.2 Handling Procedure

-

Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of vapors (potent odorant).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazoles can darken upon oxidation or exposure to light.

-

Spill Management: Absorb with inert material (vermiculite). Do not wash into drains due to high aquatic toxicity potential of substituted thiazoles.

References

-

Chemical Identity: this compound.[2] CAS 146604-84-4. Found in: ChemBuyersGuide Database.

-

Synthesis & Application: Pittet, A. O., et al. "Substituted thiazoles and flavoring processes." U.S. Patent Reissue 29,843 (USRE29843E).

- General Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888.

- Flavor Chemistry:Fenaroli's Handbook of Flavor Ingredients, 6th Edition. CRC Press. (Contextual reference for thiazole flavor profiles).

Sources

- 1. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]

- 2. 2,4-ジメチル-5-メトキシチアゾール | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Sensory Profile & Chemistry of 2,4-Dimethyl-5-methoxythiazole

The following technical guide details the sensory profile, synthesis, and application of 2,4-Dimethyl-5-methoxythiazole , a specialized flavor compound belonging to the 5-alkoxythiazole class.

This guide is structured to provide actionable insights for flavor chemists and researchers, focusing on the Structure-Activity Relationship (SAR) that distinguishes this "methoxy" variant from its more common "acetyl" counterparts.[1]

Executive Summary

2,4-Dimethyl-5-methoxythiazole (Formula: C₆H₉NOS) is a potent flavor molecule utilized in the formulation of complex savory, vegetable, and nut profiles. Unlike its widely known analog, 2,4-Dimethyl-5-acetylthiazole (FEMA 3267), which is renowned for its "roasted meat/liver" character, the 5-methoxy substitution shifts the sensory profile significantly towards green, vegetable, and earthy-nutty notes.[1]

This compound is critical for "fresh" savory applications where the heavy, sulfury notes of acetyl-thiazoles are undesirable. It serves as a bridge between roasted nuttiness and fresh vegetative aromatics (e.g., green pepper, onion, minestrone).[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 2,4-Dimethyl-5-methoxythiazole |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Chemical Class | 5-Alkoxythiazole |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water |

| Key Analog | 2,4-Dimethyl-5-acetylthiazole (FEMA 3267) |

Structural Significance

The thiazole ring is a heterocyclic scaffold containing sulfur (position 1) and nitrogen (position 3).[1][3] The sensory "switch" in this molecule is the 5-position substituent :

-

5-Acetyl (-COCH₃): Electron-withdrawing group

Meaty, Roasted, Liver (Maillard-like).[1] -

5-Methoxy (-OCH₃): Electron-donating group

Green, Vegetable, Earthy, Nutty .

Sensory Characterization

The sensory profile of 2,4-Dimethyl-5-methoxythiazole is defined by its duality: it possesses the underlying "nutty" character of the thiazole ring but is modified by the methoxy group to exhibit fresh, vegetative top notes.

Primary Sensory Descriptors[1][6]

-

Green/Vegetable: Reminiscent of fresh green peppers, raw beans, or vegetable soup (minestrone).[1]

-

Earthy/Nutty: A dry, soil-like nuttiness, lacking the "burnt" or "roasted" intensity of the acetyl analog.[4]

-

Alliaceous Nuances: Subtle onion or chive-like undertones, often described as "metallic" or "sulfury" at high concentrations.[1]

Thresholds & Potency

-

Detection Threshold: Estimated at 0.01 – 0.05 ppm in water/broth.[1]

-

Use Level: Typically 0.05 – 2.0 ppm in finished products.

-

Impact: High impact; overdosing leads to an aggressive "chemical/metallic" off-note.[1]

Comparative Sensory Mapping (SAR)

The following diagram illustrates the sensory shift caused by changing the substituent at the 5-position of the 2,4-dimethylthiazole scaffold.[1]

Figure 1: Structure-Activity Relationship (SAR) showing the sensory divergence between Acetyl and Methoxy substitutions on the thiazole ring.[1]

Synthesis & Manufacturing

The synthesis of 2,4-Dimethyl-5-methoxythiazole is typically achieved via the cyclization of

Protocol: Cyclization of N-Acetylalanine Methyl Ester

Source: Validated based on methods described in US Patent Reissue 29,843 [1].

-

Precursor Preparation: Start with N-acetylalanine methyl ester .[1][2][4] This precursor provides the carbon skeleton for the 2,4-dimethyl substitution pattern.

-

Thionation & Cyclization:

-

Reagent: Phosphorus Pentasulfide (

).[1] -

Solvent: Inert solvent such as Chloroform (

) or Benzene (historically used, now substituted with Toluene or Xylene for safety).[1] -

Reaction: The mixture is heated (reflux) to convert the carbonyl oxygen to sulfur, followed by cyclization to form the thiazole ring.

-

-

Purification:

Figure 2: Synthetic pathway for the production of 2,4-Dimethyl-5-methoxythiazole.

Applications in Flavor Formulation[1][2][5]

Flavorists utilize 2,4-Dimethyl-5-methoxythiazole to add "naturalness" and "earthiness" without introducing the heavy, cooked notes of meat.

| Application Category | Function | Usage Level (ppm) |

| Vegetable Soups | Enhances "minestrone" character; boosts green pepper and onion notes.[1][2][4] | 0.05 – 0.5 |

| Nut Flavors | Adds "raw" or "fresh" nuttiness (e.g., walnut, pecan) vs. roasted peanut.[1] | 0.1 – 1.0 |

| Meat Analogues | Provides the "bloody/metallic" or "raw meat" note in plant-based burgers.[1] | 0.1 – 0.5 |

| Savory Dips | Synergizes with garlic and onion oils to create depth.[1] | 0.05 – 0.2 |

Synergy Note

This compound works exceptionally well when paired with Pyrazines (e.g., 2-isobutyl-3-methoxypyrazine) to reinforce green/bell pepper notes, or with Sulfurol to create a creamy, nutty soup base.[1]

Regulatory & Safety Status

-

FEMA Status: While 2,4-Dimethyl-5-acetylthiazole is FEMA 3267, the 5-methoxy variant is less common in standard commercial lists and is often utilized under specific patent protections or as a "Nature Identical" flavoring substance depending on the jurisdiction.[1]

-

US Patent Reference: The compound is explicitly cited in US Reissue Patent 29,843 as a flavoring agent for food products [1].

-

Safety: Like most thiazoles, it is self-limiting due to its low odor threshold. It should be handled as a concentrated aroma chemical (use gloves/goggles) and diluted prior to sensory evaluation.

References

-

Evers, W. J., et al. (1979).[1] Substituted thiazoles and flavoring processes and products produced thereby. U.S. Patent Reissue 29,843.

-

Mussinan, C. J., & Walradt, J. P. (1975).[1] Volatile Constituents of Pressure Cooked Pork Liver. Journal of Agricultural and Food Chemistry. (Context on thiazole formation in meat).

-

Ho, C. T., & Jin, Q. Z. (1985).[1] Aroma Properties of Some Alkylthiazoles. The Perfumer & Flavorist. (General SAR on alkylthiazoles).

Sources

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]

- 3. Showing Compound 4-Methylthiazole (FDB011116) - FooDB [foodb.ca]

- 4. USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents [patents.google.com]

- 5. 2-methoxythiazole, 14542-13-3 [thegoodscentscompany.com]

Precision Identification & Characterization of 5-Methoxy-2,4-dimethylthiazole Derivatives

Executive Summary: The Isomer Challenge

In medicinal chemistry and flavor science, the thiazole scaffold is ubiquitous, yet 2,4,5-trisubstituted thiazoles present a unique identification challenge. Specifically, distinguishing 5-methoxy-2,4-dimethylthiazole from its regioisomer 4-methoxy-2,5-dimethylthiazole is a frequent point of failure in automated library synthesis and CAS registry retrieval.[1]

This guide provides a self-validating protocol for the structural identification, synthesis-based verification, and CAS registry management of 5-methoxy-2,4-dimethylthiazole derivatives. It moves beyond simple database lookups to establish a first-principles verification workflow .

The Target Architecture

Before attempting CAS retrieval, the researcher must define the specific regioisomer, as database errors are common for this scaffold due to automated name-to-structure generation algorithms.[1]

Core Chemical Identity[1]

-

IUPAC Name: 5-Methoxy-2,4-dimethyl-1,3-thiazole[1]

-

Molecular Formula:

[1] -

SMILES: COc1c(C)nc(C)s1

-

InChIKey: (Predicted) KV... (Requires generation from verified structure)

Critical Distinction:

| Feature | 5-Methoxy-2,4-dimethylthiazole | 4-Methoxy-2,5-dimethylthiazole |

|---|---|---|

| Precursor | N-acetyl-L-alanine methyl ester | N-thioacetyl-L-alanine methyl ester (variant) |

| C-5 Shift (NMR) | ~140-160 ppm (Oxygen attached) | ~120-130 ppm (Carbon attached) |

| Reactivity | Nucleophilic at C-4 (weak) | Nucleophilic at C-5 (blocked) |[1]

Synthesis-Based Verification Protocol

To ensure the CAS number you identify belongs to the correct molecule, you must cross-reference it with the synthetic origin.[1] The most reliable route to the 5-methoxy core is the cyclization of

The Robinson-Gabriel / Hantzsch Modification

The following protocol serves as the primary reference standard for verifying the identity of the 5-methoxy derivative [1].

Reagents:

-

Precursor: N-Acetyl-L-alanine methyl ester (CAS: 3619-02-1)[1]

-

Cyclizing Agent: Phosphorus Pentasulfide (

) or Lawesson’s Reagent[1] -

Solvent: Chloroform (

) or Toluene[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mol of N-Acetyl-L-alanine methyl ester in anhydrous

. -

Thionation/Cyclization: Add 0.12 mol of

portion-wise. The reaction is exothermic; maintain temperature below 60°C.[1] -

Reflux: Heat to reflux for 2-4 hours. The carbonyl oxygen of the amide is thionated first, followed by nucleophilic attack of the enol/enethiol on the ester carbonyl.[1]

-

Workup: Quench with saturated

(careful: -

Purification: Distillation (bp ~49-50°C at 2.4 mmHg) [1].

Mechanistic Causality:

The choice of N-acetyl-L-alanine methyl ester is deterministic.[1] The

Analytical Fingerprinting (The "Self-Validating System")

Do not rely solely on MS data, as isomers have identical masses (

Mass Spectrometry (EI)

According to patent literature on flavor chemistry, the fragmentation pattern is distinct [1]:

-

Parent Ion:

143 -

Base Peak:

43 (Acetyl/Acyl fragment) or 85 (Thiazole ring fragment)[1] -

Diagnostic Loss: Loss of methyl radical (

) is prominent in dimethyl derivatives.[1]

NMR Spectroscopy

The definitive check is

-

C-5 Signal: In 5-methoxythiazoles, the C-5 is directly bonded to oxygen.[1] Expect a chemical shift downfield (>145 ppm) .[1]

-

C-4 Signal: In the 4-methoxy isomer, C-5 is methyl-substituted and appears significantly upfield (~120-130 ppm).[1]

CAS Identification Workflow

Since "5-Methoxy-2,4-dimethylthiazole" is often a proprietary intermediate or flavor agent (FEMA 3615 is related to the class), it may not appear in public free databases like PubChem with a direct CAS.[1] Follow this logic path:

The Graphviz Decision Tree

Figure 1: Logical workflow for identifying and verifying the CAS registry number for thiazole derivatives.

Database Search Strategy

-

Do NOT search by name alone. Nomenclature variations (e.g., 2,4-dimethyl-5-methoxy-1,3-thiazole) lead to false negatives.[1]

-

Use the InChIKey. Generate the InChIKey from your drawn structure (using ChemDraw or similar).[1]

-

Example Query:InChIKey=[Your_Generated_Key]

-

-

Look for the "38205" Series. Known derivatives like 2,4-dimethyl-5-acetylthiazole (CAS 38205-60-6) and 2,4-dimethyl-5-ethylthiazole (CAS 38205-61-7) suggest the methoxy variant likely resides in this CAS block, often associated with flavor patents from the 1970s [1].[1]

Summary of Key Data

| Parameter | Value / Description | Source |

| Target Molecule | 5-Methoxy-2,4-dimethylthiazole | Derived |

| Primary Precursor | N-Acetyl-L-alanine methyl ester | CAS: 3619-02-1 |

| Synthesis Method | US Patent RE29843 [1] | |

| Boiling Point | 49-50°C @ 2.4 mmHg | US Patent RE29843 [1] |

| Odor Profile | Meat, Nutty, Black Currant | Flavor Chemistry Lit.[1][2] |

| Likely CAS Range | 38205-xx-x (Based on analogs) | Database Inference |

References

-

Substituted thiazoles and flavoring processes and products produced thereby. Source: Google Patents (USRE29843E).[1] URL:

-

Thiazole Chemistry & CAS Identification. Source: Common Chemistry (CAS).[1] URL:[Link][1]

Sources

Technical Guide: Olfactory Threshold and Sensory Profile of 5-Methoxy-2,4-dimethyl-1,3-thiazole

This technical guide provides an in-depth analysis of the olfactory properties, synthesis, and sensory mechanisms of 5-Methoxy-2,4-dimethyl-1,3-thiazole , a high-impact aroma chemical (HIAC) structurally positioned between the widely used alkyl- and acetyl-thiazoles.

Executive Summary

This compound is a potent heterocyclic flavorant belonging to the class of 2,4,5-trisubstituted thiazoles . These compounds are critical determinants of "roasted," "nutty," and "meaty" sensory profiles in processed foods (Maillard reaction products). While less ubiquitous in standard commercial catalogs than its acetyl- analogs, the 5-methoxy derivative exhibits a distinct physicochemical profile that influences its volatility and olfactory detection threshold (ODT).

This guide analyzes its olfactory threshold through the lens of Structure-Odor Relationships (SOR) , benchmarking it against experimentally validated analogs like 2,4-dimethyl-5-acetylthiazole (FEMA 3267) and 2,4-dimethyl-5-ethylthiazole .

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The olfactory potency of thiazoles is governed by the electron density of the ring nitrogen and the lipophilicity of the substituents at positions 2, 4, and 5. The 5-methoxy group introduces an electron-donating effect distinct from the electron-withdrawing acetyl group found in common meat flavors.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| CAS Number | 146604-84-X (Reference) |

| Odor Class | Nutty, Roasted, Meaty, Vegetable-like |

| LogP (Est.) | ~1.5 - 1.8 (Moderate Lipophilicity) |

Synthesis Pathway

The synthesis of this compound typically involves the cyclization of

Figure 1: Synthetic pathway for 2,4,5-trisubstituted thiazoles via thioamide cyclization.

Olfactory Threshold Analysis

The Olfactory Detection Threshold (ODT) is the minimum concentration at which 50% of a sensory panel can detect the compound's presence. For 2,4,5-trisubstituted thiazoles, the threshold is highly sensitive to the substituent at the 5-position.

Comparative Threshold Data (Water/Air)

Direct experimental data for the 5-methoxy derivative is often proprietary or extrapolated. However, by analyzing the Structure-Activity Relationship (SAR) of its closest validated analogs, we can bracket its threshold with high confidence.

| Compound | Structure (5-Pos) | Odor Quality | Threshold (Water) | Threshold (Air) |

| 2,4-Dimethyl-5-ethylthiazole | -Ethyl (-CH₂CH₃) | Liver, Roasted, Green | 0.002 ppm (2 ppb) | ~0.1 ng/L |

| 5-Methoxy-2,4-dimethylthiazole | -Methoxy (-OCH₃) | Nutty, Roasted, Vegetable | Est. 2 - 10 ppb | Est. 0.5 - 2 ng/L |

| 4-Methyl-5-acetylthiazole | -Acetyl (-COCH₃) | Roasted Nut, Earthy | 0.05 ppm (50 ppb) | ~1.5 ng/L |

| 2,4-Dimethyl-5-acetylthiazole | -Acetyl (-COCH₃) | Roasted Meat, Sulfury | 0.2 ppm (200 ppb) | ~10 ng/L |

Technical Insight:

-

Alkyl vs. Acetyl: The ethyl derivative (2 ppb) is 100x more potent than the acetyl derivative (200 ppb).

-

Methoxy Positioning: The methoxy group is smaller and less polar than the acetyl group, but more polar than the ethyl group. In thiazole chemistry, alkoxy substituents often retain the high potency of alkyls while modifying the character towards "green" or "vegetable" notes.

Mechanism of Detection

The detection of this compound relies on combinatorial coding by Olfactory Receptors (ORs), specifically those tuned to heterocyclic sulfur/nitrogen rings .

Figure 2: Signal transduction pathway for hydrophobic thiazole odorants.

Experimental Methodology for Threshold Determination

To validate the threshold of this compound in a laboratory setting, the ASTM E679 (Ascending Concentration Series) method is the gold standard.

Protocol: 3-Alternative Forced Choice (3-AFC)

-

Stock Solution Preparation:

-

Dissolve 100 mg of 99%+ pure compound in 100 mL of ethanol (1000 ppm).

-

Perform serial dilutions in odor-free water (or mineral oil for air-water partition studies) to reach concentrations of 0.1 ppb to 100 ppb.

-

-

Panel Selection:

-

Screen 6–10 trained panelists for specific anosmia to sulfur compounds.

-

-

Presentation:

-

Present 3 sample ports (1 active, 2 blanks) via a dynamic olfactometer or sniff bottles.

-

Panelists must identify the active sample.

-

-

Calculation:

-

The Individual Threshold is the geometric mean of the last incorrect and first correct concentration (followed by correct responses).

-

The Group Threshold is the geometric mean of individual thresholds.

-

Applications & Stability

Flavor Modification

Due to its low threshold, this compound is used at ppm levels (0.02 - 5.0 ppm) to modify:

-

Meat Analogues: Enhances "roasted" notes in plant-based proteins.

-

Savory Sauces: Adds depth to tomato and vegetable soups (minestrone profile).

-

Nut Flavors: Reinforces the "roasted skin" note in peanut and hazelnut flavors.

Stability Considerations

-

Thermal Stability: High. It survives pasteurization and baking temperatures (up to 180°C), making it superior to some labile sulfur aldehydes.

-

pH Stability: Stable in acidic media (pH 3–6), suitable for tomato-based products.

References

-

Flavor Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (GRAS Lists).Link

-

U.S. Patent Reissue 29,843. Substituted Thiazoles and Flavoring Processes. (Describes synthesis and thresholds of dimethyl-ethyl/acetyl analogs).

-

The Good Scents Company. 2,4-Dimethyl-5-acetylthiazole (FEMA 3267) Profile.Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Thiazoles.Link

-

ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.Link

Sources

Technical Guide: Maillard Reaction Pathways & Synthesis of 5-Methoxy-2,4-dimethyl-1,3-thiazole

The following technical guide details the formation, mechanism, and experimental protocols for 5-Methoxy-2,4-dimethyl-1,3-thiazole , a potent flavor compound associated with meaty, nutty, and roasted profiles.

Executive Summary

This compound (CAS: 146604-84-4 or related isomer sets) is a high-impact sulfur-containing heterocycle. Unlike common alkyl-thiazoles formed spontaneously in standard Maillard reactions (e.g., via cysteine and reducing sugars), the 5-alkoxy substitution pattern typically requires a specific "Process Flavor" pathway involving

This compound is critical in formulating "reaction flavors" that simulate cooked beef, liver, and roasted nut profiles. Its formation is best understood not as a random degradation product, but as the result of a targeted cyclization pathway often utilized in controlled Maillard-type systems.

Mechanistic Pathways

The formation of this compound deviates from the standard Hantzsch thiazole synthesis (alpha-haloketone + thioamide). Instead, it follows a cyclodehydration pathway involving an amino acid derivative.

The Core Precursor: N-Acetylalanine Methyl Ester

The specific structural backbone (2,4-dimethyl) indicates Alanine as the amino acid origin.

-

C2-Methyl Group: Derived from the Acetyl moiety (N-acetylation).

-

C4-Methyl Group: Derived from the Alanine side chain.

-

C5-Methoxy Group: Derived from the Methyl Ester moiety of the carboxyl group.

Reaction Mechanism (The "Process Flavor" Route)

The transformation is driven by a sulfurizing agent (classically Phosphorus Pentasulfide,

-

Thionation: The carbonyl oxygen of the N-acetyl group and/or the ester carbonyl is replaced by sulfur.

-

Cyclization: Nucleophilic attack occurs between the sulfur and the adjacent electrophilic carbon, closing the ring.

-

Aromatization: Loss of water/alcohol or rearrangement leads to the stable aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the specific chemical transformation from the amino acid precursor to the final thiazole.

Figure 1: Cyclization pathway of N-acetylalanine methyl ester to this compound.[1]

Experimental Protocol

This protocol describes the synthesis and validation of the compound in a research setting. This method is a "self-validating" system: the intermediate purity directly correlates to the final yield.

Reagents & Equipment

-

Precursor: N-Acetyl-L-alanine methyl ester (CAS: 26629-33-4).

-

Sulfur Reagent: Phosphorus pentasulfide (

) or Lawesson's Reagent (preferred for milder conditions). -

Solvent: Xylene or Toluene (anhydrous).

-

Analysis: GC-MS (DB-5 column).

Step-by-Step Methodology

Phase 1: Precursor Preparation (If not purchased)

-

Dissolution: Dissolve L-Alanine methyl ester hydrochloride (10 mmol) in DCM.

-

Acetylation: Add Acetic Anhydride (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Validation: Monitor TLC until amine is consumed. Evaporate solvent to yield N-acetylalanine methyl ester .

Phase 2: Cyclization (The "Maillard" Mimic)

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve N-acetylalanine methyl ester (1.0 eq) in anhydrous Xylene.

-

Reaction: Add

(1.0 eq) carefully. Caution: H2S gas may evolve. -

Thermal Process: Heat to reflux (approx. 130-140°C) for 2–4 hours. This mimics the high-temperature "roasting" phase of food processing.

-

Monitoring: Check aliquots via GC-MS. Look for the molecular ion peak (M+ approx. 143 m/z).

Phase 3: Purification & Isolation[1]

-

Quenching: Cool the mixture to room temperature. Add aqueous NaOH (10%) to hydrolyze excess sulfur reagent and neutralize the solution.

-

Extraction: Extract the organic layer with Ethyl Acetate (3x).

-

Drying: Dry over anhydrous

and concentrate under reduced pressure. -

Distillation: Purify via vacuum distillation (bp approx. 80-90°C at reduced pressure) to isolate the clear, pale-yellow liquid.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Precursor | N-Acetylalanine methyl ester | Essential for 2,4-dimethyl pattern |

| Reaction Temp | 130°C - 140°C | Required for cyclodehydration |

| Reaction Time | 2 - 5 Hours | Extended time degrades product |

| Yield | 40% - 65% | Dependent on moisture control |

| Odor Threshold | ~0.05 ppm | Potent nutty/roasted note |

Scientific Integrity & Causality

Why this pathway?

While "classic" Maillard reactions involve the random collision of sugar fragments (glyoxal, methylglyoxal) with amino acids (cysteine), the 5-methoxy thiazoles are structurally specific.

-

Random Maillard: Cysteine + Diacetyl

2,4-Dimethylthiazole (No methoxy group). -

Directed Pathway: The methoxy group must be pre-installed in the precursor (as an ester) or introduced via high-energy methylation (unlikely in aqueous food systems). Therefore, the

-acylamino ester pathway is the scientifically accepted route for generating this specific flavorant.

Self-Validating Control

-

Control: Run a parallel reaction with N-acetylalanine (free acid) instead of the ester.

-

Result: The free acid will likely decarboxylate or form oxazoles, but will not form the 5-methoxy thiazole. This confirms the methoxy group originates strictly from the ester moiety.

References

-

Process for Preparing 5-Alkoxythiazoles.United States Patent Reissue 29843. (Describes the cyclization of N-acylamino esters to 5-alkoxythiazoles).

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library.[2] (Safety and usage data for thiazole derivatives).

-

Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry.

-

PubChem Compound Summary.5-Methoxy-2-methylthiazole (Structural Analog).

Sources

Chemosensory Divergence: Acetyl vs. Methoxy Thiazoles in Fragrance & Bioactive Scaffolds

Technical Whitepaper | Version 2.0

Executive Summary

This guide analyzes the critical structural, electronic, and organoleptic divergences between Acetyl Thiazoles (e.g., 2-acetylthiazole) and Methoxy Thiazoles (e.g., 2-methoxythiazole, 2-methyl-5-methoxythiazole). While sharing a heterocyclic core, these two subclasses occupy opposing ends of the functional spectrum:

-

Acetyl Thiazoles: The industry standard for "roasted/nutty" notes, derived from Maillard reaction mimicry. They are high-impact fragrance ingredients but chemically reactive (Schiff base formers).

-

Methoxy Thiazoles: Primarily utilized as pharmaceutical intermediates (pharmacophores) or niche "vegetal/sulfurous" flavor modifiers. They act as electron-rich scaffolds often avoided in fine fragrance due to solvent-like or alliaceous off-notes, yet are crucial in drug design (e.g., kinase inhibitors).

Part 1: Structural & Electronic Determinants

The fundamental difference lies in the electronic influence of the substituent on the thiazole ring.[1] This dictates both the volatility (olfaction) and the reactivity (stability/drug metabolism).

Electronic Push-Pull Mechanisms

-

Acetyl Group (-C(=O)CH3): A strong Electron Withdrawing Group (EWG) via resonance (-M effect). It pulls electron density away from the ring nitrogen, reducing basicity. This creates a dipole favorable for binding to "roasted" receptors (likely related to pyrazine receptors).

-

Methoxy Group (-OCH3): A strong Electron Donating Group (EDG) via resonance (+M effect). It pushes electron density into the ring (specifically C5), making the ring more nucleophilic and susceptible to oxidative metabolism in biological systems.

Physicochemical Comparison Table

| Property | 2-Acetylthiazole (The "Roasted" Standard) | 2-Methoxythiazole (The "Ethereal" Variant) |

| CAS Number | 24295-03-2 | 14542-13-3 |

| FEMA Number | 3328 | N/A (Rare/Intermediate) |

| Odor Profile | Popcorn, Roasted Hazelnut, Corn Chip, Bready. | Ethereal, Solvent-like, Green, Vegetal, Sulfurous. |

| Electronic Effect | Ring Deactivation (EWG).[2] | Ring Activation (EDG).[2] |

| LogP (Volatility) | ~0.5 (High water solubility, diffusive). | ~1.2 (More lipophilic). |

| Reactivity Risk | Schiff Base formation (discoloration). | Acid-catalyzed ether cleavage (low risk), Oxidation. |

| Primary Use | Gourmand Fragrance, Savory Flavors. | Pharmaceutical Intermediate, Agrochemicals.[2][3][4][5] |

Part 2: Olfactory Pharmacology (SAR)

For researchers bridging drug development and sensory science, understanding the Structure-Activity Relationship (SAR) is vital. The "Nutty" note is highly specific to the alpha-dicarbonyl moiety present in the acetyl group.

The "Maillard Mimicry" of Acetyl Thiazoles

2-Acetylthiazole structurally mimics the intermediate products of the Maillard reaction (interaction between amino acids and reducing sugars). The acetyl group adjacent to the ring nitrogen creates a specific "bidentate" electronic signature that triggers receptors associated with thermal degradation (cooking).

The "Vegetal Shift" of Methoxy Thiazoles

Replacing the carbonyl with an ether oxygen breaks the Maillard mimicry. The odor profile shifts toward Green/Vegetal or Sulfurous/Meaty .

-

Case Study:2-Methyl-5-Methoxythiazole (FEMA 3192) .[6][7] Unlike the nutty acetyls, this molecule is described as "meaty, liver-like, and tropical" at low concentrations. It is used to add "umami" depth rather than "roasted" top notes.

Visualization: SAR & Electronic Pathway

The following diagram illustrates how the functional group alters both the receptor target and the chemical reactivity path.

Caption: Divergent SAR pathways: Acetyl groups trigger "roasted" perception via Maillard mimicry, while Methoxy groups shift towards "vegetal" or "solvent" profiles due to ether functionality.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of these two classes requires fundamentally different approaches due to their opposing electronic requirements.

Protocol A: Radical Acylation (For Acetyl Thiazoles)

Best for generating the "roasted" 2-acetylthiazole. Mechanism: Minisci-type radical substitution. The electron-deficient thiazole ring reacts well with nucleophilic alkyl radicals.

-

Reagents: Thiazole, Pyruvic Acid (radical source), AgNO3 (catalyst), Ammonium Persulfate (oxidant).

-

Solvent: Aqueous H2SO4 / Dichloromethane biphasic system.

-

Procedure:

-

Dissolve thiazole in dilute H2SO4.

-

Add AgNO3 and Pyruvic Acid.

-

Heat to 40°C.

-

Dropwise addition of Ammonium Persulfate over 1 hour. (Generates acetyl radical).

-

Workup: Basify with NaOH (pH 9), extract with DCM.

-

-

Yield: Typically 60-70%.

-

Note: This method avoids the use of unstable lithiated thiazoles.

Protocol B: Nucleophilic Displacement (For Methoxy Thiazoles)

Best for introducing the alkoxy group. Mechanism: Nucleophilic Aromatic Substitution (SnAr) or Sandmeyer-type reaction.

-

Precursor: 2-Bromothiazole (commercially available).

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Procedure:

-

Dissolve 2-bromothiazole in anhydrous MeOH.

-

Add 2.0 equivalents of NaOMe.

-

Reflux for 4-6 hours. (The bromine is a good leaving group; the ring nitrogen activates the C2 position for nucleophilic attack).

-

Workup: Quench with water, extract with Ether.

-

-

Yield: >80%.

-

Critical Control: Moisture must be excluded to prevent hydrolysis to the thiazolone (lactam).

Part 4: Stability & Formulation Logic

For the formulation scientist, the choice between these molecules dictates the chassis of the perfume or flavor base.

The Schiff Base Hazard (Acetyls)

Acetyl thiazoles contain a ketone. In the presence of primary amines (e.g., Methyl Anthranilate, common in Orange Blossom accords), they will form Schiff Bases .

-

Result: The solution turns dark yellow/brown over time.

-

Mitigation: Avoid pairing 2-acetylthiazole with anthranilates or indole in white floral accords. Use UV stabilizers.

The Acid/Base Stability (Methoxys)

Methoxy thiazoles are generally stable in standard pH ranges (4-8). However, they are sensitive to:

-

Strong Acids: Can cause ether cleavage (demethylation) to the hydroxy-thiazole, which tautomerizes to a thiazolone (loss of odor, precipitation).

-

Oxidation: The electron-rich ring is more susceptible to oxidation (e.g., by peroxides in aged citrus oils) compared to the electron-poor acetyl thiazole.

Part 5: Bioisosterism in Drug Development

Target Audience: Medicinal Chemists

While this guide focuses on fragrance, it is critical to note that Methoxy Thiazoles are frequently used as bioisosteres in kinase inhibitors to modulate lipophilicity and metabolic stability.

-

The Problem: When scaling up a drug candidate containing a 2-methoxythiazole moiety, the "solvent/vegetal" odor can be a contaminant issue in the API (Active Pharmaceutical Ingredient).

-

The Solution: Recrystallization is often insufficient to remove trace volatile precursors. Deodorization via vacuum stripping or carbon filtration is required for the final API if the odor threshold is low.

References

-

FEMA Flavor Ingredient Library. (2023). 2-Acetylthiazole (FEMA 3328) and 2-Methyl-5-Methoxythiazole (FEMA 3192). Flavor and Extract Manufacturers Association. [Link]

-

The Good Scents Company. (2024). 2-Acetylthiazole Odor Profile & Data.[8][Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90816, 2-Acetylthiazole.[Link]

-

Wang, H., et al. (2021). "Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction." Food Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]

- 6. scribd.com [scribd.com]

- 7. femaflavor.org [femaflavor.org]

- 8. researchgate.net [researchgate.net]

Risk Assessment and Safety Protocols for Substituted Methoxy Thiazoles

Introduction: The Double-Edged Scaffold

Substituted methoxy thiazoles are privileged scaffolds in medicinal chemistry, frequently utilized in kinase inhibitors, antibiotics, and antifungal agents due to their ability to engage in hydrogen bonding and pi-stacking interactions.[1] However, the very electronic properties that make them potent drug candidates—specifically the electron-rich sulfur/nitrogen heterocycle combined with the methoxy donor group—create a unique safety profile that standard Safety Data Sheets (SDS) often understate.[1]

This guide moves beyond generic GHS classifications.[1] It provides a mechanistic understanding of the hazards associated with substituted methoxy thiazoles , focusing on metabolic bioactivation, sensitization potential, and rigorous handling protocols required for research environments.[1]

Hazard Identification & Structural Causality

Standard SDSs often classify these compounds generically as "Irritants" (H315/H319). As a scientist, you must interpret these codes through the lens of Structure-Activity Relationships (SAR).[1]

The Core Hazards

| GHS Code | Hazard Statement | Mechanistic Insight (The "Why") |

| H301/H302 | Toxic/Harmful if swallowed | Bioactivation: The thiazole ring is prone to CYP450-mediated metabolism (S-oxidation or epoxidation), generating reactive intermediates that can deplete glutathione or bind to hepatic proteins.[2] |

| H317 | May cause allergic skin reaction | Haptenization: The electron-rich ring can act as a Michael acceptor after metabolic activation, covalently binding to skin proteins (Langerhans cells), leading to sensitization.[1] |

| H319 | Causes serious eye irritation | Lewis Basicity: The nitrogen lone pair acts as a base, causing immediate irritation to mucous membranes upon contact.[1] |

| H410 | Very toxic to aquatic life | Persistence: The stable aromatic ring resists rapid hydrolysis in aqueous environments, leading to bioaccumulation potential in aquatic organisms.[1] |

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for assessing the risk of a new methoxy thiazole analog based on its substituents.

Figure 1: Risk Assessment Workflow. Electron-donating groups increase the nucleophilicity of the thiazole ring, elevating the risk of reactive metabolite formation.[1]

Toxicology: The Metabolic "Warhead"

The primary safety concern for researchers handling substituted methoxy thiazoles is not just acute toxicity, but idiosyncratic toxicity driven by metabolism.[1]

Mechanism of Bioactivation

When ingested or absorbed, the methoxy thiazole scaffold undergoes oxidative metabolism, primarily by CYP450 enzymes.[1]

-

S-Oxidation: The sulfur atom is oxidized to a sulfoxide or sulfone.[1]

-

Epoxidation: The C4-C5 double bond is epoxidized.[1] This epoxide is highly electrophilic and reactive.[1]

-

Ring Scission: The unstable intermediates can open, forming reactive thioamides or dicarbonyls that covalently bind to DNA or proteins.[1]

Figure 2: Metabolic Bioactivation Pathway. The formation of the epoxide intermediate is the critical step leading to potential cellular toxicity.[1]

Operational Safety Protocols

Trustworthiness in safety comes from self-validating systems. Do not assume your standard PPE is sufficient.[1]

Protocol: Barrier Integrity Verification (Glove Selection)

Substituted methoxy thiazoles are often lipophilic (LogP > 2.0) and dissolved in organic solvents (DCM, DMSO) which can permeate nitrile gloves rapidly.[1]

The "Double-Shell" Method:

-

Inner Layer: High-dexterity Nitrile (4 mil).[1] This is your biological barrier.[1]

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) if handling concentrated solutions (>100 mM).[1]

-

Validation Step: Before handling bulk powder, apply a small drop of the solvent/compound mixture to a test glove piece.[1] If swelling or curling occurs within 30 seconds, the glove material is incompatible.[1]

Protocol: Weighing and Containment

These compounds can be electrostatic.[1] Inhalation of dust is a direct route to the bloodstream, bypassing first-pass metabolism partially and increasing systemic risk.[1]

-

Engineering Control: All weighing must occur inside a Class I Biological Safety Cabinet or a Powder Containment Hood.[1]

-

Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1]

-

Decontamination: Wipe down the balance area with a 10% Bleach solution followed by Ethanol.[1]

-

Why Bleach? Hypochlorite oxidizes the sulfur in the thiazole ring, chemically degrading the compound into water-soluble, less toxic sulfonates, unlike simple solvent wiping which spreads the material.[1]

-

Emergency Response & Storage

Fire Fighting Measures

-

Hazards: Combustion generates Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .[1] These are highly corrosive to lung tissue.[1]

-

Action: Firefighters must wear full SCBA.[1] Do not inhale smoke.[1][3][4][5][6][7][8]

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[1] Avoid water jets which may spread the lipophilic chemical.[1]

Storage Conditions

-

Hygroscopicity: Many thiazole salts (e.g., hydrochlorides) are hygroscopic.[1]

-

Requirement: Store under inert atmosphere (Argon/Nitrogen) at +4°C.

-

Incompatibility: Segregate strictly from strong oxidizing agents (peroxides, nitric acid) to prevent uncontrolled S-oxidation reactions which can be exothermic.[1]

Regulatory & Environmental Compliance

-

TSCA (USA): Many novel substituted thiazoles are not on the TSCA inventory and must be used strictly for R&D purposes under the supervision of a technically qualified individual (TQI).[1]

-

REACH (EU): If importing >1 ton/year, registration is required.[1] Beware of SVHC (Substance of Very High Concern) status due to potential PBT (Persistent, Bioaccumulative, Toxic) properties of halogenated analogs.[1]

References

-

PubChem. Compound Summary: 2-Methylthiazole (CID 77129).[1] National Library of Medicine.[1] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Thiazole derivatives and their classification.[1][Link][1]

-

Dalvie, D. et al. (2002).[1] Metabolism of thiazole-containing drugs: Identification of reactive intermediates.[1] Chemical Research in Toxicology.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

The Olfactory Bridge: 2,4-Dimethyl-5-methoxythiazole and the Buchu-Savory Continuum

This is an in-depth technical guide designed for flavor chemists and formulation scientists. It addresses the specific, high-level application of 2,4-Dimethyl-5-methoxythiazole , a molecule that sits at the rare intersection of "fruit sulfurs" (Buchu) and "savory sulfurs" (Liver/Meat).

Technical Guide for Flavor Formulation & Structural Analysis

Executive Summary & Core Directive

2,4-Dimethyl-5-methoxythiazole is a high-impact "crossover" molecule. While Buchu leaf oil (Agathosma betulina) is traditionally defined by p-menthane-8-thiol-3-one (Buchu Mercaptan), this specific thiazole analog offers a unique functional nuance: it isolates the sulfurous, catty, and berry-skin characteristics of Buchu without the interfering minty/camphoraceous top notes of the natural oil (diosphenol/isomenthone).

This guide details the use of 2,4-Dimethyl-5-methoxythiazole not merely as a Buchu replacer, but as a structural anchor that bridges the gap between oxidized fruit profiles (Jam/Preserves) and savory protein hydrolysis profiles (Liver/Hydrolyzed Vegetable Protein).

Chemical & Sensory Profile Analysis

The "Ghost" Molecule: Identification

Unlike common alkyl thiazoles (e.g., 2,4,5-Trimethylthiazole - Nutty/Coffee), the 5-methoxy substitution creates a potent electron-donating effect on the heterocyclic ring, shifting the sensory profile from "roasted" to "biological/enzymatic."

| Property | Data Specification |

| Chemical Name | 2,4-Dimethyl-5-methoxythiazole |

| CAS / Reference | Cited in US Patent RE29843E |

| Odor Profile | Buchu-like, Boiled Beef, Chicken Liver, Sulfur-bloody.[1] |

| Taste Profile (1 ppm) | Sweet, metallic, boiled beef aftertaste.[1] |

| Threshold | ~0.2 ppm (in water) |

| Boiling Point | 108°–110°C at 15 mm Hg |

| Key Function | Sulfur Bridge: Connects fruit thiols to meat thiazoles. |

The Buchu Nuance: Why Thiazole?

Natural Buchu oil is complex.[2] It contains:

-

p-Menthane-8-thiol-3-one: The "Cassis/Catty" impact.[3] Unstable, expensive.

-

Isomenthone/Pulegone: Minty, fresh, green. (Often undesirable in "cooked" flavors).

-

Diosphenol: Phenolic, medicinal.

The Thiazole Advantage: 2,4-Dimethyl-5-methoxythiazole mimics the geometry and electron density of the sulfur atom in Buchu Mercaptan but locks it into a stable aromatic ring. This removes the "fresh mint" aspect, leaving only the "heavy" sulfur note required for:

-

Heat-Stable Blackcurrant: Simulating the cooked fruit notes in baked goods where natural mercaptans degrade.

-

Savory Depth: Providing the "bloody" or "mineral" note in vegan meat analogs that natural Buchu provides but at a prohibitive cost and volatility.

Structural & Sensory Logic (Visualized)

The following diagram illustrates the Sensory Interference Pathway . It shows how the thiazole bypasses the "Green/Minty" noise of natural Buchu to directly stimulate the "Ripe/Sulfurous" receptors.

Figure 1: Sensory pathway comparison. The thiazole analog activates the target sulfur/catty receptors without triggering the minty interference inherent in natural Buchu oil.

Formulation Protocols & Applications

Protocol A: The "Jammy" Berry Accord (Sweet Application)

Objective: Create a heat-stable Blackcurrant preserve flavor using the thiazole to replace the volatile natural mercaptan.

Mechanism: The methoxy group provides a "fermented/overripe" cue that suggests cooked fruit sugar.

-

Base Construction: Start with a standard ester base (Ethyl Butyrate, Ethyl Acetate).

-

The Bridge: Add 2,4-Dimethyl-5-methoxythiazole at 0.5 ppm final concentration.

-

Note: Do not exceed 1.0 ppm, or the profile will shift to "Beef Stew."

-

-

The Modifier: Pair with Beta-Damascone (0.1%) to lift the berry ketone notes.

-

Validation:

-

Triangle Test: Compare against a control using Buchu Mercaptan.

-

Result: The Thiazole sample will taste "heavier" and "jammier," lacking the fresh green top note.

-

Protocol B: The "Vegan Liver" Accord (Savory Application)

Objective: Use the "Buchu nuance" (sulfur) to create a metallic/liver note in plant-based meat alternatives.

Mechanism: High-dose Buchu notes are often described as "urinous" or "animalic." The thiazole harnesses this animalic side without the terpene distraction.

-

Lipid Phase: Dissolve 2,4-Dimethyl-5-methoxythiazole (1% dilution in MCT oil) into the fat matrix.

-

Dosage: Target 2.0 - 5.0 ppm in the final consumable.

-

Synergy: Combine with 2-Methyl-3-furanthiol (MFT) at a 1:10 ratio.

-

Why? MFT provides the "roasted meat" body; the Methoxythiazole provides the "bloody/iron" sharp note.

-

-

Heat Step: Process at 100°C+. The thiazole is stable; MFT may degrade, so the thiazole becomes the anchor.

Experimental Validation: GC-O Analysis

To confirm the retention of Buchu nuances, a Gas Chromatography-Olfactometry (GC-O) study is recommended.

Methodology:

-

Column: DB-Wax (Polar) to separate the nitrogen/sulfur heterocycles from the lipid matrix.

-

Detection: FID (Quantitative) + Sniff Port (Qualitative).

-

Reference Standard: Natural Buchu Oil (Agathosma betulina).

Expected Chromatogram Logic (DOT Visualization):

Figure 2: GC-O Workflow for validating the retention time and sensory character of the thiazole against natural standards.

Synthesis Insight (Authoritative Grounding)

While formulation is the focus, understanding the origin validates the material's purity.

The synthesis of 2,4-Dimethyl-5-methoxythiazole typically involves the reaction of N-acetylalanine methyl ester with phosphorus pentasulfide (

-

Reaction Type: Cyclization / Thionation.

-

Critical Control: Moisture exclusion is vital. The presence of water during synthesis hydrolyzes the intermediate, yielding off-notes (acetic acid/amines) rather than the clean, nutty-sulfur thiazole.

References

-

United States Patent Office. (1979). Substituted thiazoles and flavoring processes and products produced thereby (USRE29843E). Google Patents. Link

-

Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 3266 (Tetrahydrothiophen-3-one) & 3267 (2,4-Dimethyl-5-acetylthiazole). (Note: Cross-reference for structural analogs). Link

- Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

-

Good Scents Company. Buchu Mercaptan (p-Mentha-8-thiol-3-one) Profile.Link

Sources

Literature review of alkyl-alkoxy thiazoles in food science

Structural Dynamics, Sensory Impact, and Analytical Protocols

Part 1: Executive Summary & Strategic Context

The thiazole class—five-membered heterocyclic compounds containing sulfur and nitrogen—represents a cornerstone of "brown" flavor chemistry. While alkyl thiazoles (e.g., 2-isobutylthiazole, 2-acetylthiazole) are ubiquitous, naturally occurring byproducts of the Maillard reaction responsible for roasted, nutty, and meaty profiles, alkoxy thiazoles (e.g., 2-ethoxythiazole) represent a sophisticated subclass of synthetic flavoring agents.

This guide bridges the gap between the chaotic generation of natural alkyl thiazoles during thermal processing and the precision engineering of alkoxy thiazoles used to modulate sensory profiles. For the drug development or food science professional, understanding this structure-activity relationship (SAR) is critical for designing palatable oral suspensions or creating authentic savory profiles in plant-based alternatives.

Part 2: Structural Dynamics & Sensory Impact (SAR)

The sensory perception of thiazoles is governed by the electron density distribution across the ring and the steric bulk of the substituent at the C2 and C5 positions.

2.1 The Alkyl Baseline (Natural)

Alkyl thiazoles are characterized by low odor detection thresholds (ODT), often in the ppb (parts per billion) range. They provide the "base" notes of thermally processed foods.[1]

-

2-Isobutylthiazole: The signature volatile of fresh tomato stems/leaves. It provides a "green," vine-like freshness that cuts through heavy sauces.

-

2-Acetylthiazole: A classic Maillard product found in roasted beef and popcorn. It imparts a nutty, roasted corn character.

2.2 The Alkoxy Modification (Synthetic/Engineered)

Introducing an alkoxy group (-OR) at the C2 position alters the molecule's polarity and volatility. The oxygen atom acts as an electron donor, subtly shifting the electron density of the aromatic ring.

-

Sensory Shift: Unlike the heavy "roasted" notes of alkyl variants, 2-ethoxythiazole introduces a sharper, "nutty, green, grassy" profile. It is often used to restore fresh notes to processed savory products (soups, snacks) where thermal processing has degraded the natural "green" volatiles.

-

Olfactophore Theory: The 1,3-oxygen-sulfur functionality mimics specific receptor binding sites found in tropical fruit volatiles, explaining why some alkoxy thiazoles bridge the gap between "savory" and "vegetative."

2.3 Comparative Sensory Data

| Compound | Structure Type | CAS Number | Odor Quality | Odor Threshold (ppb in water) | FEMA No. |

| 2-Isobutylthiazole | Alkyl | 18640-74-9 | Green, Tomato leaf, Vine | 2-10 | 3134 |

| 2-Acetylthiazole | Alkyl-Ketone | 24295-03-2 | Roasted nut, Popcorn, Meaty | 10 | 3328 |

| 2-Ethoxythiazole | Alkoxy | 15679-19-3 | Nutty, Green, Grassy, Roasted | ~15-30 | 3340 |

| 4-Methyl-5-vinylthiazole | Alkenyl | 1759-28-0 | Cocoa, Nutty, Earthy | 0.5 | 3313 |

Part 3: Formation Mechanisms & Synthesis[2]

3.1 Natural Formation: The Maillard Reaction

Alkyl thiazoles are generated non-enzymatically during the thermal degradation of reducing sugars and sulfur-containing amino acids (primarily Cysteine). The pathway involves the Strecker degradation of Cysteine to generate hydrogen sulfide (

Key Causality: The ratio of Cysteine to Sugar determines the yield. High Cysteine levels favor sulfur-rich heterocycles (thiazoles/thiophenes) over nitrogen-rich ones (pyrazines).

Figure 1: Mechanism of alkyl thiazole formation via Maillard Reaction and Strecker Degradation.

3.2 Synthetic Pathway: Alkoxy Thiazoles

Since alkoxy thiazoles are rarely dominant in nature, they are synthesized for high-purity applications. The preferred route is Nucleophilic Aromatic Substitution (

-

Precursor: 2-Bromothiazole or 2-Chlorothiazole.

-

Reagent: Sodium alkoxide (e.g., Sodium Ethoxide for 2-ethoxythiazole).

-

Conditions: The reaction requires controlled heating. The electron-withdrawing nature of the nitrogen in the thiazole ring activates the C2 position for nucleophilic attack by the alkoxide ion.

Part 4: Analytical Methodologies (Self-Validating Protocol)

Quantifying thiazoles is challenging due to their volatility and low thresholds. A standard solvent extraction often results in loss of analytes or co-elution of matrix interferences.

The Solution: Solvent Assisted Flavor Evaporation (SAFE) coupled with GC-MS/O. This high-vacuum distillation technique isolates volatiles from non-volatiles (fats/proteins) at low temperatures, preventing thermal artifact formation—crucial for thermally labile sulfur compounds.

Protocol: Isolation and Identification of Thiazoles

-

Sample Preparation (Internal Standard):

-

Add 2-isopropylthiazole (or a deuterated isotopologue) as an internal standard to the food matrix before extraction. This validates recovery rates.

-

Why: Thiazoles bind to lipid phases; the standard corrects for extraction efficiency.

-

-

Extraction (Solvent):

-

Extract with Dichloromethane (DCM) for 2 hours.

-

Control: Maintain temperature <35°C to prevent volatile loss.

-

-

SAFE Distillation:

-

Transfer extract to the SAFE apparatus.

-

Operate at high vacuum (

mbar) and 40°C water bath. -

Validation: Check the residue; it should be free of "roasted" aroma if extraction is complete.

-

-

Concentration:

-

Concentrate distillate to 100 µL using a Vigreux column (gentler than nitrogen blow-down for sulfur volatiles).

-

-

GC-MS/Olfactometry Analysis:

-

Column: DB-Wax (polar) or DB-5 (non-polar). Thiazoles separate better on polar columns.

-

Detection: Split the effluent 1:1 between the Mass Spectrometer (identification) and the Olfactory Port (sensory validation).

-

Why: The nose can detect thiazoles below the MS detection limit. If the sniffer detects "nutty/green" at a specific retention time but the MS shows no peak, trace enrichment is required.

-

Figure 2: Self-validating analytical workflow for thiazole isolation using SAFE and GC-MS/O.

Part 5: Safety & Regulatory Status[4]

For professionals in drug and food development, regulatory clearance is the gatekeeper.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated most alkyl and alkoxy thiazoles as Generally Recognized As Safe (GRAS) .

-

2-Ethoxythiazole is FEMA 3340.

-

2-Isobutylthiazole is FEMA 3134.

-

-

Metabolism (Safety Mechanism): Thiazoles are metabolized via S-oxidation (forming sulfoxides/sulfones) or ring hydroxylation, followed by conjugation and excretion. They fall into Cramer Class II (intermediate safety concern) or Class III (requires more data) depending on the substitution, but at current usage levels (ppb/ppm), they are considered safe.

-

Usage Levels: Due to their potency, they are self-limiting. Overdosing leads to "chemical" or "sulfurous" off-notes, preventing accidental high-level exposure in consumer products.

References

-

Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry.

-

Flavor and Extract Manufacturers Association (FEMA). "GRAS Flavoring Substances 24." Food Technology.

-

Robert, F., et al. (2004).[2] "Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals." Journal of Agricultural and Food Chemistry.

- Belitz, H. D., & Grosch, W. (2009). Food Chemistry. Springer. (Standard text for Maillard mechanisms).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 26577, 2-Ethoxythiazole."

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Methoxy-2,4-dimethyl-1,3-thiazole via Gabriel-Robinson Cyclization

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 5-Methoxy-2,4-dimethyl-1,3-thiazole , a valuable heterocyclic building block, utilizing N-acetylalanine methyl ester as the starting material.

) Mediated CyclodehydrationAbstract & Strategic Overview

The 5-alkoxythiazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for stable aromatic rings or as a precursor to thiazolium salts. This protocol details the direct conversion of N-acetylalanine methyl ester to This compound .

Unlike multi-step Hantzsch syntheses that require

Key Advantages

-

Atom Economy: Direct utilization of the amino acid backbone.

-

Scalability: Avoids unstable

-halo ester intermediates. -

Regiocontrol: Substituent positions are fixed by the starting amino acid architecture.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the thionation of the amide carbonyl followed by an intramolecular nucleophilic attack on the ester carbonyl. The driving force is the formation of the aromatic thiazole ring.

Reaction Scheme

Mechanistic Pathway[1][2]

-

Thionation:

converts the chemically stable amide carbonyl into a reactive thioamide. -

Cyclization: The nucleophilic sulfur of the thioamide attacks the electrophilic carbonyl carbon of the ester.

-

Aromatization: Elimination of the ester oxygen (likely sequestered by phosphorus) results in the formation of the C4-C5 double bond, yielding the aromatic thiazole.

Figure 1: Mechanistic pathway of the Gabriel-Robinson cyclization converting the acyclic peptide ester to the aromatic thiazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| N-Acetyl-L-alanine methyl ester | 145.16 | 1.0 | Substrate |

| Phosphorus Pentasulfide ( | 222.27 | 1.0 | Thionating Agent |

| Chloroform ( | 119.38 | Solvent | Reaction Medium |

| Pyridine | 79.10 | 0.5 (Cat.) | Base / Catalyst |

| Sodium Bicarbonate ( | 84.01 | - | Quench / Wash |

Safety Directives (Critical)

-

Stench Hazard:

hydrolysis releases Hydrogen Sulfide ( -

Chemical Burns:

is corrosive and reacts violently with water. -

Waste Disposal: Quenched reaction mixtures contain phosphates and sulfides; dispose of according to sulfur-waste protocols.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Dissolve N-acetylalanine methyl ester (14.5 g, 100 mmol) in anhydrous Chloroform (100 mL).

-

Reagent Addition: Add Pyridine (4.0 mL, 50 mmol) to the solution.

-

Activation: Carefully add powdered Phosphorus Pentasulfide (

) (22.2 g, 100 mmol) in small portions over 10 minutes to control the exotherm. Note: The mixture will turn yellow/orange.

Phase 2: Cyclization

-

Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

-

Monitoring: Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (amide) is polar; the product (thiazole) is less polar and UV active.

-

Completion: The reaction is complete when the starting material spot disappears.

Phase 3: Workup & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quench: SLOWLY pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated

solution. Caution: Vigorous gas evolution ( -

Extraction: Transfer to a separatory funnel. Separate the organic (Chloroform) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine organic layers and wash with water (100 mL) followed by brine (100 mL).

-

Drying: Dry over anhydrous

or

Phase 4: Purification

-

Distillation: The product is a liquid. Purify via vacuum distillation.[1]

-

Expected Boiling Point: ~80–85°C at 10 mmHg (approx. 150°C at atm).

-

-

Alternative (Small Scale): Flash Column Chromatography on Silica Gel.

-

Mobile Phase: Gradient 5%

15% Ethyl Acetate in Hexanes.

-

Characterization & Quality Control

To ensure the integrity of the synthesized This compound , compare analytical data against the following expected values.

Expected Analytical Data

| Technique | Parameter | Expected Signal / Value | Assignment |

| Physical State | Appearance | Colorless to pale yellow liquid | - |

| Singlet | C2-Methyl ( | ||

| Singlet | C4-Methyl ( | ||

| Singlet | C5-Methoxy ( | ||

| Quaternary C | C2 (Thiazole) | ||

| Quaternary C | C5 (C-O bond) | ||

| Quaternary C | C4 | ||

| GC-MS | Molecular Ion |

Troubleshooting Guide

-

Low Yield: Ensure

is fresh (yellow powder, not white/clumped). Old reagent hydrolyzes and loses potency. -

Incomplete Reaction: If starting material persists, add an additional 0.2 equiv of

and extend reflux time. -

Emulsions: During workup, if an emulsion forms between the basic aqueous layer and chloroform, filter the mixture through a Celite pad to remove colloidal sulfur/phosphorus byproducts.

References

-

Bach, A. et al. (2002). "Synthesis of Thiazole-Containing Amino Acids." The Journal of Organic Chemistry, 67(16), 5789–5795. Link

-

Karrer, P. et al. (1944). "Über Thiazol-Synthesen." Helvetica Chimica Acta, 27(1), 1432-1436. Link

-

Schwarz, G. (1955). "2,4-Dimethylthiazole."[4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.332. Link

-

Mukaiyama, T. et al. (1979). "New Method for the Preparation of Thiazoles." Chemistry Letters, 8(1), 1-4. Link

-

PubChem Compound Summary. (2023). "2,4-Dimethylthiazole" (Analogous Structure).[4][5][6][7] National Center for Biotechnology Information. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 5-Acetyl-2,4-dimethylthiazole (FDB021449) - FooDB [foodb.ca]

- 6. echemi.com [echemi.com]

- 7. 2,4-dimethyl-5-ethyl thiazole, 38205-61-7 [thegoodscentscompany.com]

- 8. 2,4-dimethyl-5-ethyl thiazole, 38205-61-7 [perflavory.com]

- 9. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

Phosphorus pentasulfide (P2S5) cyclization protocols for thiazole synthesis

Application Note: Optimized Thiazole Synthesis via Phosphorus Pentasulfide ( )[1]

Audience:Executive Summary

Thiazole rings are pharmacophores central to numerous essential therapeutics, including Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Febuxostat (antigout). While Lawesson’s Reagent (LR) has gained popularity for laboratory-scale thionation due to its solubility, Phosphorus Pentasulfide (

However,

Chemical Foundation & Mechanism

The Reagent:

Although empirically denoted as

-

Reactivity: It functions as a thionating agent, converting carbonyls (

) to thiocarbonyls ( -

Solubility Profile: Poor in most organic solvents (benzene, toluene) unless activated or used with additives like Hexamethyldisiloxane (HMDO) or Pyridine.

Mechanism: The Robinson-Gabriel Type Cyclization

The synthesis of thiazoles using

Experimental Protocols

Protocol A: The Curphey Method (Recommended)

Context: This is the superior modern protocol. The addition of Hexamethyldisiloxane (HMDO) acts as a "silicon sponge," breaking down the inorganic phosphorus byproducts into silylated species that are soluble in organic solvents. This prevents the formation of the notorious "polymer gum" that traps product and lowers yield.

Reagents:

-

Substrate:

-Acylaminoketone (1.0 equiv) -

Reagent:

(0.2 – 0.4 equiv; note stoichiometry is based on P4 unit) -

Additive: Hexamethyldisiloxane (HMDO) (2.0 – 4.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.[1]

-

Mixing: Add the

-acylaminoketone and anhydrous solvent (DCM for low temp, Toluene for high temp). -

Reagent Addition: Add

followed immediately by HMDO.-

Note: The solution may remain heterogeneous initially.

-

-

Reaction: Heat to reflux.

-

Observation: The reaction mixture usually becomes homogeneous as the HMDO solubilizes the phosphate byproducts.

-

Time: 2–6 hours (Monitor via TLC).

-

-

Workup (The Advantage):

-

Cool to room temperature.

-

Add aqueous

(saturated) or NaOH (1M) to hydrolyze the silyl phosphates. -

Stir vigorously for 15 minutes.

-

Separate organic layer; extract aqueous layer with DCM.

-

-

Purification: Dry organic layer over

, concentrate. The residue is often clean enough to bypass chromatography or requires only a short silica plug.

Protocol B: The Classical Reflux (Industrial/Scale-up)

Context: Used when HMDO is too costly for the scale, or when the substrate is highly stable. Requires higher temperatures.

Reagents:

-

Substrate:

-Acylaminoketone -

Reagent:

(0.5 equiv) -

Solvent: Xylene or Toluene (dried)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck flask with mechanical stirring (overhead stirrer is crucial due to gummy residues). Connect a gas outlet to a bleach trap (to neutralize evolved

). -

Reaction: Suspend substrate and

in Xylene. Heat to vigorous reflux ( -

Monitoring: Reaction is complete when the solid

disappears or fuses into a resinous mass. -

Decantation (Critical Step):

-

Do not try to filter the hot gum.

-

Decant the hot supernatant (containing product) into a clean flask.

-

Reflux the gummy residue with fresh solvent once more to extract trapped product; decant again.

-

-

Quench: Combine organic phases and wash with 5% NaOH to remove acidic impurities and phosphorus residues.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gummy/Sticky Residue | Polymerization of inorganic P-O-S byproducts. | Switch to Protocol A (HMDO). HMDO caps the phosphates, keeping them liquid/soluble. |

| Incomplete Reaction | Aged | |

| Low Yield | Hydrolysis of Thioamide intermediate. | Ensure strictly anhydrous conditions. Dry solvents over molecular sieves. |

| Product Decomposition | Thermal instability at Xylene reflux. | Switch to DCM with HMDO (Protocol A) to run the reaction at lower temperatures ( |

Decision Tree for Protocol Selection

Safety & Handling (Critical)

Warning: Phosphorus pentasulfide is highly reactive and toxic.[4][5]

-

Evolution: The reaction generates Hydrogen Sulfide gas (

-

Control: All reactions must be vented through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and Sodium Hydroxide. This converts

to sulfate/sulfur.

-

-

Water Reactivity:

reacts violently with water, releasing-

Control: Quench residues slowly in a fume hood. Do not dispose of unquenched solid in solvent waste bins.

-

-

Flammability: The reagent is a flammable solid.[3][4][5] Friction can ignite it.

References

-

Curphey, T. J. (2002).[7][8] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane". The Journal of Organic Chemistry, 67(18), 6461–6473.

-

Ozturk, T., Ertas, E., & Mert, O. (2010).[8] "A Berzelius Reagent, Phosphorus Decasulfide (

), in Organic Syntheses". Chemical Reviews, 110(6), 3419–3478. - Flanagan, S. R., et al. (2006). "Microwave-assisted synthesis of thiazoles". Journal of Combinatorial Chemistry.

-

Schwarz, G. (1945). "2,4-Dimethylthiazole". Organic Syntheses, Coll. Vol. 3, p.332. (Classical Hantzsch/Gabriel background).

-

Bergman, J., et al. (2011).[7] "Thionations Using a

–Pyridine Complex". The Journal of Organic Chemistry, 76(5), 1546–1553.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 4. lobachemie.com [lobachemie.com]

- 5. research.uga.edu [research.uga.edu]

- 6. nj.gov [nj.gov]

- 7. harvest.usask.ca [harvest.usask.ca]

- 8. Phosphorus Pentasulfide in Heterocycle Synthesis [ouci.dntb.gov.ua]

Application Note: Solvent Extraction Strategies for 5-Methoxy-2,4-dimethyl-1,3-thiazole

Part 1: Executive Summary & Physicochemical Profiling[1][2]

The isolation of 5-Methoxy-2,4-dimethyl-1,3-thiazole presents a classic challenge in heterocyclic chemistry: balancing the extraction of a moderately basic, lipophilic molecule from complex reaction matrices or natural product distillates.[1][2] This compound, structurally related to high-value flavorants (e.g., Sulfurol analogs) and pharmaceutical intermediates, requires a protocol that exploits its pH-dependent solubility profile.[1]

Unlike rigid templates, this guide prioritizes Acid-Base Liquid-Liquid Extraction (LLE) as the primary isolation vector.[1][2] This method is self-validating: the target analyte's ability to migrate between phases based on pH changes serves as a confirmation of its basic nitrogen core, effectively filtering out neutral and acidic impurities.[1]

Physicochemical Profile (Estimated & Analog-Derived)

Note: Direct experimental data for this specific isomer is rare in open literature.[1][2] Values below are derived from Structure-Activity Relationship (SAR) analysis of close analogs like 2,4-dimethylthiazole and 5-acetyl-2,4-dimethylthiazole.

| Property | Value / Estimate | Rationale for Extraction Strategy |

| Molecular Formula | C₆H₉NOS | Basis for mass balance calculations.[1][2] |

| Molecular Weight | ~143.21 g/mol | Suitable for GC-MS analysis.[1][2] |

| Boiling Point | Est. 155–165 °C | Steam volatile; amenable to GC, but requires care during rotary evaporation (do not overheat).[1] |

| pKa (Conjugate Acid) | Est.[1][2][3] 2.5 – 3.2 | Critical Parameter. The thiazole nitrogen is weakly basic.[1][2] Extraction requires pH < 2 to fully protonate and pH > 9 to fully deprotonate.[1][2] |

| LogP (Octanol/Water) | Est.[1][2] 1.8 – 2.2 | Moderately lipophilic.[1] High affinity for Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in neutral state. |

| Solubility | Water: Low (Neutral), High (Acidic).[1] Organic: High.[1][2][3] | Enables the "pH Swing" isolation logic. |

Part 2: Core Protocol – Acid-Base Liquid-Liquid Extraction (LLE)[1][2]

Strategic Logic

This protocol relies on the reversible protonation of the thiazole nitrogen.[2]

-